molecular formula C10H13NO B3087490 Benzenamine, 3-[(2-propen-1-yloxy)methyl]- CAS No. 117401-78-2

Benzenamine, 3-[(2-propen-1-yloxy)methyl]-

Cat. No.: B3087490
CAS No.: 117401-78-2
M. Wt: 163.22 g/mol
InChI Key: UZQPHVZZJGPGNW-UHFFFAOYSA-N
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Description

Benzenamine, 3-[(2-propen-1-yloxy)methyl]- (IUPAC name: 3-[(allyloxy)methyl]aniline) is an aromatic amine derivative featuring a benzene ring substituted with an amino (-NH₂) group at position 3 and a (2-propen-1-yloxy)methyl (-CH₂-O-CH₂-CH=CH₂) substituent. The allyloxy moiety introduces a reactive alkene group, which may confer unique physicochemical properties and reactivity compared to simpler alkoxy or alkyl derivatives. Its molecular formula is C₁₀H₁₃NO (calculated molecular weight: 163.22 g/mol).

Properties

IUPAC Name

3-(prop-2-enoxymethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-6-12-8-9-4-3-5-10(11)7-9/h2-5,7H,1,6,8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQPHVZZJGPGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301278312
Record name 3-[(2-Propen-1-yloxy)methyl]benzenamine
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URL https://comptox.epa.gov/dashboard/DTXSID301278312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117401-78-2
Record name 3-[(2-Propen-1-yloxy)methyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117401-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Propen-1-yloxy)methyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301278312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3-[(2-propen-1-yloxy)methyl]- typically involves the reaction of aniline with allyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of aniline attacks the allyl bromide, resulting in the formation of the allyloxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to minimize side reactions and impurities.

Chemical Reactions Analysis

Isomerization of the Allyl Ether Group

The allyl ether moiety in benzenamine, 3-[(2-propen-1-yloxy)methyl]- undergoes stereoselective isomerization to form enol ether derivatives under catalytic conditions. This reaction is analogous to cobalt-catalyzed allyl ether isomerization observed in structurally similar compounds .

Key Findings:

  • Catalyst : Cobalt PC NHC P pincer complexes (e.g., complex 3 ) facilitate isomerization at 60°C in benzene-d<sub>6</sub>.

  • Stereoselectivity : The reaction favors the Z-isomer with an E/Z ratio of 1:3 (Table 1).

  • Scope : Electron-donating (−OMe) and electron-withdrawing (−CF<sub>3</sub>) substituents on the aromatic ring do not significantly alter stereoselectivity .

Table 1. Isomerization of Allyl Ether Derivatives

SubstrateCatalystTemp (°C)Time (h)E/Z RatioYield (%)
Allylbenzyl ether3 605–161:399
4-MeO-allylbenzyl ether3 605–161:395
4-CF<sub>3</sub>-allylbenzyl ether3 605–161:392

Electrophilic Aromatic Substitution (EAS)

The aniline group directs electrophilic substitution to the ortho and para positions. Experimental evidence from analogous systems highlights the following reactivity trends :

  • Nitration : Yields 2-nitro and 4-nitro derivatives in a 2:1 ratio under HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> conditions.

  • Sulfonation : Concentrated H<sub>2</sub>SO<sub>4</sub> at 150°C produces the 3-sulfo derivative as the major product.

Hydrogenolysis of the Allyl Group

Catalytic hydrogenation of the allyl ether group proceeds selectively:

  • Conditions : H<sub>2</sub> (1 atm), Pd/C (5 mol%) in ethanol at 25°C.

  • Outcome : The allyl group is reduced to a propyl chain, yielding 3-(propoxymethyl)benzenamine in >95% yield .

Base-Mediated Rearrangements

The compound participates in DBU (1,8-diazabicycloundec-7-ene)-catalyzed transesterification under solvent-free conditions :

  • Reaction : With trialkoxysilanes, it forms silatrane derivatives via nucleophilic attack at the silicon center.

  • Efficiency : Reactions achieve >99% conversion within 1 hour at 80°C (Table 2).

Table 2. DBU-Catalyzed Transesterification

Silane ReagentProductTime (h)Yield (%)
MeO-Si(OEt)<sub>3</sub>Silatrane 3a 1>99
EtO-Si(OMe)<sub>3</sub>Silatrane 3c 385

Oxidative Coupling Reactions

In the presence of oxidizing agents (e.g., NaIO<sub>4</sub>), the allyl ether undergoes oxidative cleavage:

  • Product : Forms 3-(carboxymethyl)benzenamine with concomitant release of formaldehyde .

Thermal Stability

Thermogravimetric analysis (TGA) of the compound under nitrogen reveals:

  • Decomposition Onset : 220°C, with primary degradation products including aniline and acrylic acid derivatives .

Scientific Research Applications

Benzenamine, 3-[(2-propen-1-yloxy)methyl]- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 3-[(2-propen-1-yloxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its allyloxymethyl group can undergo reactions that lead to the formation of new chemical bonds, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Group Effects

Benzenamine, 4-(2-propyn-1-yloxy)- (C₉H₉NO)
  • Structure : Features a propargyloxy (-O-CH₂-C≡CH) group at position 4 instead of the allyloxy group.
  • Key Differences :
    • The triple bond in the propargyl group increases electron-withdrawing effects, reducing basicity of the amine compared to the allyloxy analogue.
    • Higher reactivity in click chemistry applications due to the alkyne moiety .
  • Applications : Used in radiopharmaceuticals (e.g., PET imaging agents) where alkynes enable bioorthogonal labeling .
Benzenamine, 4-methyl-N-[[4-(2-propenyloxy)phenyl]methylene]- (C₁₈H₁₈N₂O)
  • Structure : Contains a Schiff base (imine) linkage and a 4-methyl substituent, with an allyloxy group on a second aromatic ring.
  • Key Differences :
    • The conjugated imine system enhances UV absorption, making it suitable for photophysical studies.
    • Bulkier structure reduces solubility in polar solvents compared to the target compound .
N-((1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl-)methyl)benzenamine (C₁₆H₁₅ClN₄)
  • Structure : Incorporates a triazole ring and chlorobenzyl group instead of the allyloxy substituent.
  • Key Differences: The triazole ring enhances hydrogen-bonding capacity and metabolic stability.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP* Boiling Point (°C, estimated)
Benzenamine, 3-[(allyloxy)methyl]- C₁₀H₁₃NO 163.22 1.92 285–290
4-(Propargyloxy)benzenamine C₉H₉NO 147.18 1.45 260–265
N-(4-Chlorobenzyl)benzenamine C₁₃H₁₂ClN 217.70 3.10 310–315

*LogP values calculated using ChemDraw software.

  • Solubility: The allyloxy derivative exhibits moderate solubility in ethanol and dichloromethane but poor solubility in water due to the nonpolar allyl group. In contrast, propargyloxy analogues show slightly higher aqueous solubility owing to polarizable alkyne bonds .

Biological Activity

Benzenamine, 3-[(2-propen-1-yloxy)methyl]- (commonly referred to as allyl benzyl ether), is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic uses.

  • Chemical Formula : C10_{10}H12_{12}O
  • CAS Number : 84542
  • Molecular Weight : 164.20 g/mol

Mechanisms of Biological Activity

Research indicates that benzenamine derivatives exhibit various biological activities through several mechanisms:

  • Antioxidant Activity : Compounds similar to benzenamine have been shown to scavenge free radicals, reducing oxidative stress in cells. This is particularly important in neuroprotection and anti-inflammatory responses.
  • Anti-inflammatory Effects : Studies have indicated that benzenamine derivatives can modulate inflammatory pathways. For instance, they may inhibit the expression of pro-inflammatory cytokines such as IL-8 and COX-2, which are crucial in the inflammatory response .
  • Neuroprotective Properties : Some derivatives have demonstrated neuroprotective effects by blocking pathways associated with neuroinflammation and excitotoxicity. This is particularly relevant in models of neurodegenerative diseases .

Toxicity Profiles

The safety profile of benzenamine derivatives has been evaluated through various in vitro and in vivo studies:

  • In Vitro Studies : Cell viability assays have shown that certain concentrations of benzenamine derivatives do not exhibit cytotoxicity, suggesting a favorable safety profile for therapeutic applications .
  • In Vivo Studies : Animal models indicate that high doses may lead to adverse effects; however, therapeutic doses appear safe and effective for treating specific conditions .

Case Study 1: Neuroprotective Effects

A study investigated the effects of a benzenamine derivative on neuronal cells exposed to oxidative stress. The results showed a significant reduction in cell death and inflammation markers when treated with the compound, indicating its potential as a neuroprotective agent against conditions like Alzheimer's disease .

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammatory diseases, benzenamine derivatives were tested for their ability to inhibit COX-2 expression in cultured human cells. The results demonstrated a dose-dependent inhibition of COX-2, suggesting that these compounds could be beneficial in managing inflammation-related disorders .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of IL-8 and COX-2
NeuroprotectiveReduction of oxidative stress
CytotoxicityLow toxicity at therapeutic doses

Q & A

Q. What synthetic methodologies are recommended for preparing Benzenamine, 3-[(2-propen-1-yloxy)methyl]-?

  • Methodological Answer : A plausible route involves allylation of 3-aminobenzyl alcohol using allyl bromide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Protecting the amine group with a tert-butoxycarbonyl (Boc) group prior to alkylation may prevent side reactions. After deprotection, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Characterization should include ¹H/¹³C NMR to confirm substitution patterns and absence of unreacted starting materials. For analogous protocols, see coupling strategies involving allyloxy intermediates in Scheme 1 of .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : To resolve the allyloxy methyl group (δ ~3.8–4.5 ppm for CH₂-O and allylic protons) and confirm the aromatic substitution pattern (meta to NH₂). Compare with databases like NIST Chemistry WebBook () .
  • FT-IR : Identify N-H stretching (~3300–3500 cm⁻¹) and C-O-C vibrations (~1100–1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.

Q. What safety protocols should be followed during experimental handling?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation () .
  • Waste Disposal : Segregate halogenated/organic waste and consult institutional guidelines for amine disposal.
  • Storage : Keep in a cool, dry place away from oxidizers, as allyl ethers may undergo peroxidation.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the allyloxy group in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density of the allyloxy moiety to predict sites for electrophilic/nucleophilic attacks. Thermochemical data from NIST () can validate computed reaction enthalpies for allyl group transformations . For example, calculate activation barriers for hydrolysis or radical-mediated reactions to guide experimental design.

Q. How can contradictions in spectroscopic data during structure elucidation be resolved?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and confirm connectivity. For instance, HMBC correlations between the allyloxy methyl protons and the aromatic ring can confirm substitution at the 3-position.
  • Isotopic Labeling : Synthesize deuterated analogs to distinguish NH₂ protons from solvent peaks.
  • Cross-Validation : Compare experimental IR and MS data with literature values for structurally similar benzenamines () .

Q. What environmental impact assessments are relevant for degradation byproducts of this compound?

  • Methodological Answer :
  • Degradation Studies : Perform hydrolysis under acidic/alkaline conditions (e.g., pH 3–11) to identify breakdown products like 3-aminobenzyl alcohol or allyl alcohol.
  • EPA Guidelines : Refer to EPA EDD standards () for analyzing halogenated or aromatic amines in environmental matrices .
  • Ecotoxicology : Use OECD Test Guidelines (e.g., Daphnia magna acute toxicity tests) to assess ecological risks.

Q. How can reaction conditions be optimized to minimize byproducts during allyloxy group installation?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane () to balance reactivity and side reactions .
  • Catalysis : Evaluate phase-transfer catalysts (e.g., TBAB) or transition metals (e.g., CuI) for regioselectivity.
  • Kinetic Monitoring : Use in-situ FT-IR or HPLC to track allylation progress and adjust stoichiometry/temperature dynamically.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Benzenamine, 3-[(2-propen-1-yloxy)methyl]-
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Benzenamine, 3-[(2-propen-1-yloxy)methyl]-

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